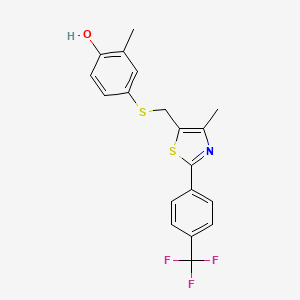

2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol

CAS No.:

Cat. No.: VC16492350

Molecular Formula: C19H16F3NOS2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16F3NOS2 |

|---|---|

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | 2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenol |

| Standard InChI | InChI=1S/C19H16F3NOS2/c1-11-9-15(7-8-16(11)24)25-10-17-12(2)23-18(26-17)13-3-5-14(6-4-13)19(20,21)22/h3-9,24H,10H2,1-2H3 |

| Standard InChI Key | NPCWDUPHMLFWMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol, reflects its three primary components:

-

A phenolic group (2-methyl-4-thiophenol) providing acidity and reactivity.

-

A thiazole ring (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl) contributing to heterocyclic stability and potential bioactivity.

-

A thioether bridge (-SCH-) linking the phenolic and thiazole moieties .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 636589-63-4 | |

| Molecular Formula | ||

| Molecular Weight | 395.46 g/mol | |

| MDL Number | MFCD33022183 | |

| SMILES Notation | CC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1O |

The presence of the trifluoromethyl group (-CF) enhances lipid solubility and metabolic stability, making the compound a candidate for drug discovery .

Synthesis and Manufacturing

Synthetic Pathway

A published synthesis route involves a multi-step reaction starting with 4-iodo-2-methylphenol and 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole (Formula VIII) :

-

Grignard Reaction: 4-Iodo-2-methylphenol reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0°C.

-

Lithiation and Sulfur Incorporation: tert-Butyllithium and elemental sulfur are added at -78°C to form a thiolate intermediate.

-

Alkylation: The thiolate reacts with 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole to yield the final product via nucleophilic substitution.

Key Reaction Conditions:

-

Solvent: Anhydrous THF.

-

Temperature: -78°C to 0°C.

-

Yield: 87% after silica gel chromatography (hexane:ethyl acetate = 3:1) .

Physical and Chemical Properties

Spectroscopic Characterization

-

NMR: The -NMR spectrum displays signals for the phenolic -OH (δ 9.2 ppm), thiazole protons (δ 7.8–8.2 ppm), and trifluoromethyl group (δ -63 ppm in -NMR) .

-

MS: ESI-MS shows a molecular ion peak at m/z 395.1 ([M+H]) .

Applications and Derivatives

Pharmaceutical Intermediate

The compound is a key precursor for 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid (CAS 317318-70-0), a potential anti-inflammatory agent . The acetic acid derivative’s enhanced water solubility (via the carboxylate group) improves bioavailability .

Selenium Analog

Replacing the sulfur atom in the thioether bridge with selenium yields 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid (PubChem CID 11620299), which exhibits altered redox properties and potential antitumor activity .

Table 2: Comparison of Derivatives

| Property | Phenol Compound (CAS 636589-63-4) | Acetic Acid Derivative (CAS 317318-70-0) | Selenium Analog (CID 11620299) |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight | 395.46 g/mol | 453.51 g/mol | 500.40 g/mol |

| Key Functional Group | Phenol | Carboxylic Acid | Selenoether |

| Potential Application | Intermediate | Anti-inflammatory | Antitumor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume